molecular formula C26H28O15 B11932293 Luteolin-7-O-alpha-L-arabinopyranosyl (1->6)-beta-D-glucopyranoside

Luteolin-7-O-alpha-L-arabinopyranosyl (1->6)-beta-D-glucopyranoside

Cat. No.: B11932293
M. Wt: 580.5 g/mol
InChI Key: QOYOSTICCWYNER-DTDZTTCYSA-N
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Description

Luteolin-7-O-alpha-L-arabinopyranosyl (1->6)-beta-D-glucopyranoside is a naturally occurring flavonoid glycoside. It is derived from luteolin, a flavonoid known for its various biological activities, including anti-inflammatory, antioxidant, and anticancer properties . This compound is found in various plants and contributes to their medicinal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of luteolin-7-O-alpha-L-arabinopyranosyl (1->6)-beta-D-glucopyranoside typically involves glycosylation reactions. One effective approach is the biotransformation of luteolin glycosides in hydrophilic organic solvents. For instance, Bacillus cereus A46 cells have shown high activity and stability in 5–20% (v/v) DMSO with 90–98% conversion rates of luteolin glycosides . The addition of DMSO greatly promotes the solubility of luteolin and regulates the formation of the main products.

Industrial Production Methods

Industrial production methods for luteolin-7-O-alpha-L-arabinopyranosyl (1->6)-beta-D-glucopyranoside often involve the use of glycosyltransferases. These enzymes facilitate the regioselective glycosylation of luteolin, enhancing the solubility and bioactivity of the resulting glycosides .

Chemical Reactions Analysis

Types of Reactions

Luteolin-7-O-alpha-L-arabinopyranosyl (1->6)-beta-D-glucopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the glycoside moiety.

Major Products Formed

The major products formed from these reactions include various luteolin glycosides with enhanced solubility and bioactivity. These products are valuable for their potential therapeutic applications .

Scientific Research Applications

Luteolin-7-O-alpha-L-arabinopyranosyl (1->6)-beta-D-glucopyranoside has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of luteolin-7-O-alpha-L-arabinopyranosyl (1->6)-beta-D-glucopyranoside involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways related to inflammation, oxidative stress, and cell proliferation. The compound’s antioxidant activity is primarily due to its ability to scavenge free radicals and upregulate antioxidant enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Luteolin-7-O-alpha-L-arabinopyranosyl (1->6)-beta-D-glucopyranoside is unique due to its specific glycosylation pattern, which enhances its solubility and bioactivity compared to other luteolin glycosides. This unique structure allows for more efficient interaction with biological targets, making it a valuable compound for therapeutic applications .

Properties

Molecular Formula

C26H28O15

Molecular Weight

580.5 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C26H28O15/c27-11-2-1-9(3-12(11)28)16-6-14(30)19-13(29)4-10(5-17(19)40-16)39-26-24(36)22(34)21(33)18(41-26)8-38-25-23(35)20(32)15(31)7-37-25/h1-6,15,18,20-29,31-36H,7-8H2/t15-,18+,20-,21+,22-,23+,24+,25-,26+/m0/s1

InChI Key

QOYOSTICCWYNER-DTDZTTCYSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O

Origin of Product

United States

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